Proline, 1-((2-chloroethyl)nitrosocarbamoyl)-, benzyl ester, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 5627343 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The preparation of BRN 5627343 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. Industrial production methods often include large-scale synthesis techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
BRN 5627343 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
BRN 5627343 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic properties. In industry, it is utilized in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of BRN 5627343 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
BRN 5627343 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and reactivity. The comparison can help in understanding the distinct properties and advantages of BRN 5627343 in various applications.
Eigenschaften
CAS-Nummer |
96409-03-9 |
---|---|
Molekularformel |
C15H18ClN3O4 |
Molekulargewicht |
339.77 g/mol |
IUPAC-Name |
benzyl (2S)-1-[2-chloroethyl(nitroso)carbamoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H18ClN3O4/c16-8-10-19(17-22)15(21)18-9-4-7-13(18)14(20)23-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2/t13-/m0/s1 |
InChI-Schlüssel |
ZEVSBPMHOXCNLL-ZDUSSCGKSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)N(CCCl)N=O)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(N(C1)C(=O)N(CCCl)N=O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.